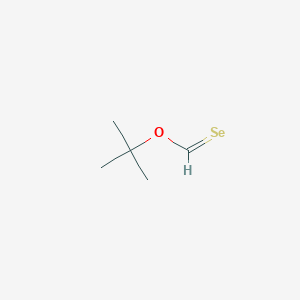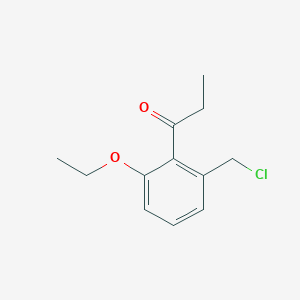
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one is an organic compound with a complex structure that includes a chloromethyl group, an ethoxy group, and a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one typically involves multiple steps. One common method starts with the ethylation of a phenol derivative to introduce the ethoxy group. This is followed by chloromethylation using formaldehyde and hydrochloric acid. The final step involves the formation of the propanone backbone through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
科学的研究の応用
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The ethoxy group and propanone backbone contribute to the compound’s overall reactivity and stability, influencing its behavior in different chemical environments.
類似化合物との比較
Similar Compounds
Phenylacetone: Similar in structure but lacks the chloromethyl and ethoxy groups.
1-Phenyl-2-propanone: Another related compound with a simpler structure.
Thiophene derivatives: These compounds share some reactivity patterns but have a different core structure.
Uniqueness
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one is unique due to the presence of both the chloromethyl and ethoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
特性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
1-[2-(chloromethyl)-6-ethoxyphenyl]propan-1-one |
InChI |
InChI=1S/C12H15ClO2/c1-3-10(14)12-9(8-13)6-5-7-11(12)15-4-2/h5-7H,3-4,8H2,1-2H3 |
InChIキー |
TUXNVAOUJKPGDN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=CC=C1OCC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



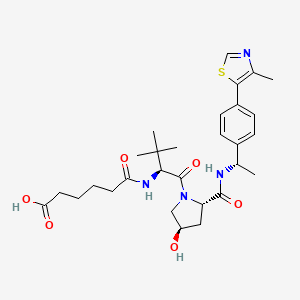
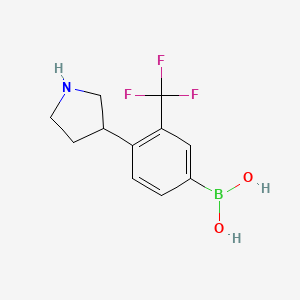
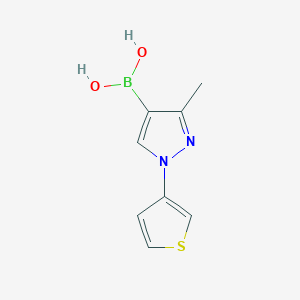
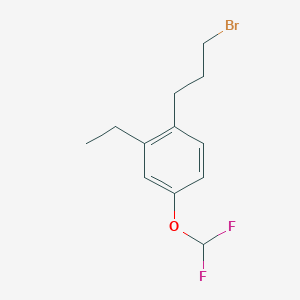
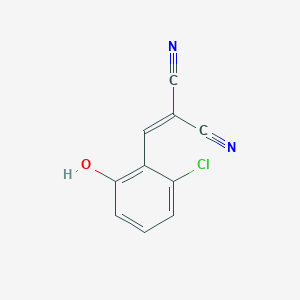

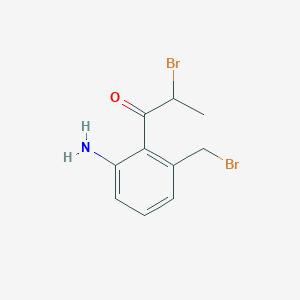


![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
